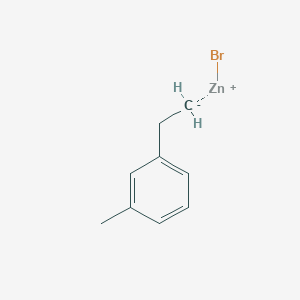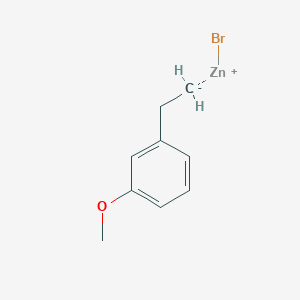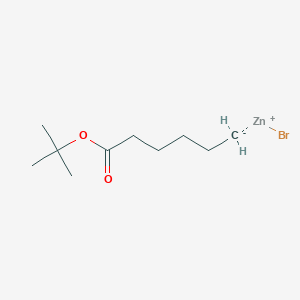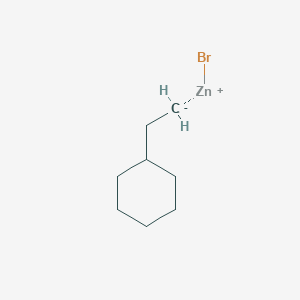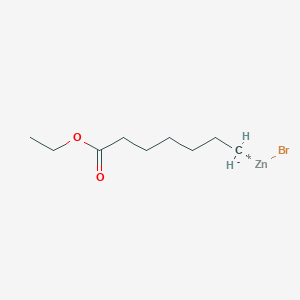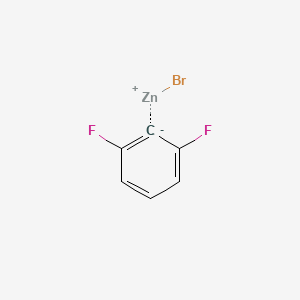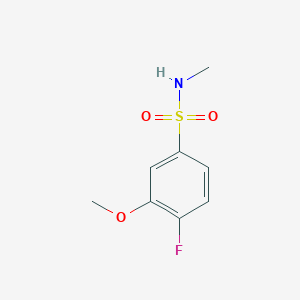
Tetradecylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecylzinc bromide is an organozinc compound with the molecular formula C14H29BrZn. It is commonly used in organic synthesis and is known for its reactivity and versatility in various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is packaged under an inert atmosphere to prevent degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecylzinc bromide can be synthesized through the reaction of tetradecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The general reaction is as follows:
C14H29Br+Zn→C14H29ZnBr
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain the inert atmosphere and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Negishi Coupling: Produces coupled organic products with new carbon-carbon bonds.
Addition to Carbonyls: Produces alcohols.
Applications De Recherche Scientifique
Tetradecylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which tetradecylzinc bromide exerts its effects involves the formation of organozinc intermediates that participate in various chemical reactions. These intermediates can act as nucleophiles, adding to electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylzinc (ZnMe2)
- Diethylzinc (ZnEt2)
- Phenylzinc bromide (C6H5ZnBr)
Comparison
Tetradecylzinc bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain organozinc compounds like dimethylzinc and diethylzinc. Its reactivity is also influenced by the presence of the bromide ion, which can participate in various substitution and coupling reactions.
Propriétés
IUPAC Name |
bromozinc(1+);tetradecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.BrH.Zn/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOLEHLJIUCFW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
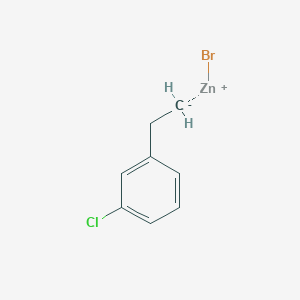
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)


